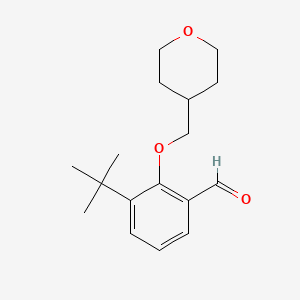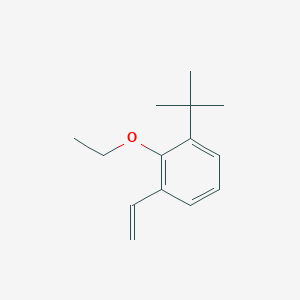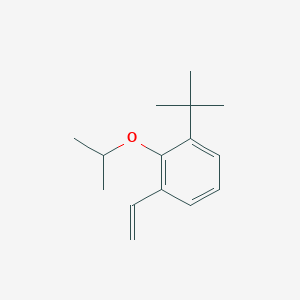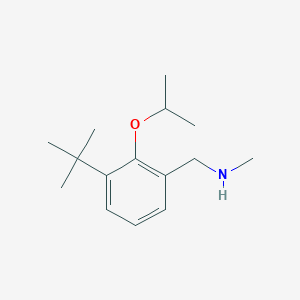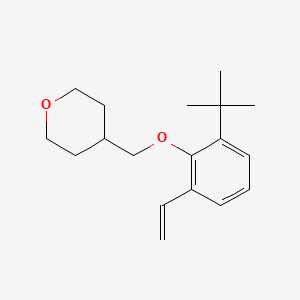
4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran is an organic compound that features a complex structure with a tetrahydropyran ring, a tert-butyl group, and a vinylphenoxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
-
Step 1: Preparation of the Vinylphenoxy Intermediate
- React 2-(tert-butyl)-6-vinylphenol with an appropriate halogenating agent (e.g., bromine) to form 2-(tert-butyl)-6-vinylphenyl bromide.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-25°C), and reaction time (1-2 hours).
-
Step 2: Suzuki–Miyaura Coupling
- React 2-(tert-butyl)-6-vinylphenyl bromide with a boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate).
- Reaction conditions: Solvent (e.g., toluene), temperature (80-100°C), and reaction time (12-24 hours).
-
Step 3: Formation of the Tetrahydropyran Ring
- React the coupled product with tetrahydro-2H-pyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid).
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (25-40°C), and reaction time (6-12 hours).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions
Oxidation: The vinyl group in the compound can undergo oxidation reactions to form epoxides or diols.
Reduction: The vinyl group can also be reduced to form ethyl derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions (e.g., room temperature, aqueous or organic solvents).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used under mild conditions (e.g., room temperature, organic solvents).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base (e.g., sodium hydride) under mild conditions (e.g., room temperature, organic solvents).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Ethyl derivatives.
Substitution: Various substituted phenoxy derivatives.
科学的研究の応用
4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phenoxy group can also engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
4-((2-(tert-Butyl)-6-phenoxy)methyl)tetrahydro-2H-pyran: Lacks the vinyl group, resulting in different reactivity and applications.
4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-thiopyran: Contains a sulfur atom in the ring, leading to different chemical properties and reactivity.
4-((2-(tert-Butyl)-6-vinylphenoxy)methyl)tetrahydro-2H-pyran-2-one:
Uniqueness
This compound is unique due to the presence of both the vinyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in organic synthesis, materials science, and medicinal chemistry.
特性
IUPAC Name |
4-[(2-tert-butyl-6-ethenylphenoxy)methyl]oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-5-15-7-6-8-16(18(2,3)4)17(15)20-13-14-9-11-19-12-10-14/h5-8,14H,1,9-13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSPLDQSXHXOPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2CCOCC2)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

